molecular formula C9H8F3NO2 B12439345 1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B12439345
M. Wt: 219.16 g/mol
InChI Key: DJOIRJDBONWDIQ-UHFFFAOYSA-N
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Description

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone is an organic compound with the molecular formula C9H8F3NO2 It features a trifluoromethoxy group attached to a phenyl ring, which is further substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone typically involves the following steps:

    Nitration: The starting material, 1-(trifluoromethoxy)benzene, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The final step involves the acylation of the amino-substituted benzene with ethanoyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various electrophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 1-[4-amino-2-(trifluoromethoxy)phenyl]ethanoic acid.

    Reduction: 1-[4-amino-2-(trifluoromethoxy)phenyl]ethanol.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism by which 1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-[4-amino-2-(methoxy)phenyl]ethanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-[4-amino-2-(trifluoromethyl)phenyl]ethanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO2/c1-5(14)7-3-2-6(13)4-8(7)15-9(10,11)12/h2-4H,13H2,1H3

InChI Key

DJOIRJDBONWDIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)OC(F)(F)F

Origin of Product

United States

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